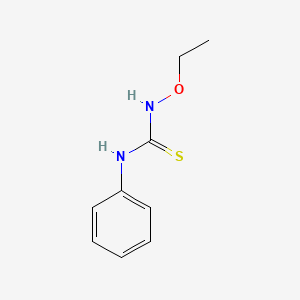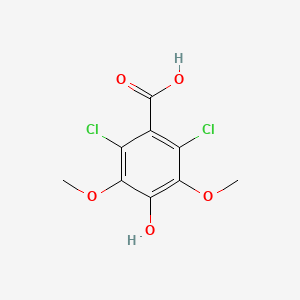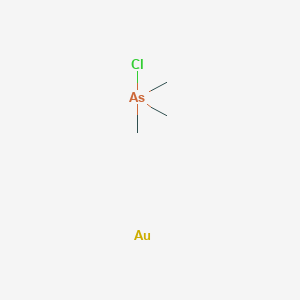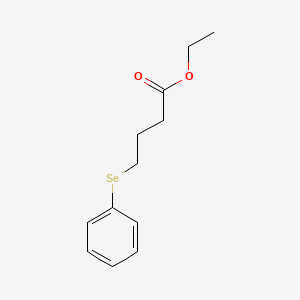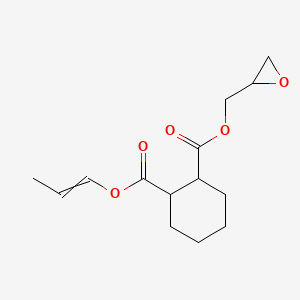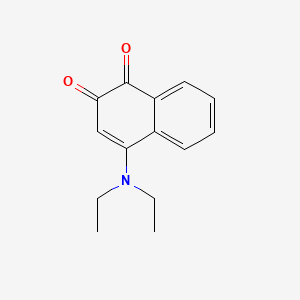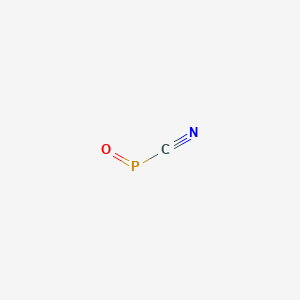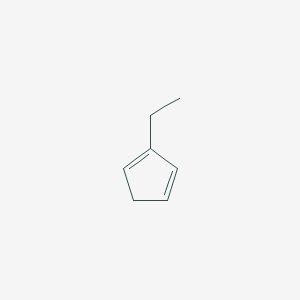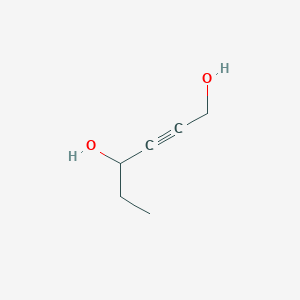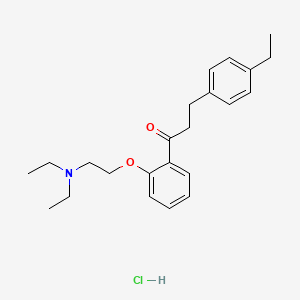
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both diethylamino and ethylphenyl groups, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the diethylaminoethoxy intermediate: This step involves the reaction of diethylamine with an appropriate ethoxy compound under controlled conditions.
Coupling with phenyl groups: The intermediate is then coupled with phenyl groups through a series of reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Final assembly and hydrochloride formation: The final step involves the assembly of the complete molecule and the addition of hydrochloride to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and equipment to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The ethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.
相似化合物的比较
Similar Compounds
- 1-Propanone, 1-(4-ethynylphenyl)-2-methyl-
- 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride
Uniqueness
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
22908-73-2 |
|---|---|
分子式 |
C23H32ClNO2 |
分子量 |
390.0 g/mol |
IUPAC 名称 |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-19-11-13-20(14-12-19)15-16-22(25)21-9-7-8-10-23(21)26-18-17-24(5-2)6-3;/h7-14H,4-6,15-18H2,1-3H3;1H |
InChI 键 |
KDTNJCILLJVRCP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCCN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


